H-SER-ASP-OH

Glycoproteomics Biomimetic Materials Analytical Chemistry

H-SER-ASP-OH (L-seryl-L-aspartic acid) is a high-purity dipeptide that combines L-serine and L-aspartic acid to deliver unique molecular recognition properties unavailable from generic dipeptides. Its precisely positioned hydroxyl (Ser) and carboxyl (Asp) groups mimic carbohydrate-binding lectin domains, enabling high-efficiency enrichment of glycopeptides from complex biological mixtures when immobilized on solid supports (Zhang et al., 2018). As a defined building block, it ensures correct incorporation into the hemoregulatory factor Ac-SDKP, improving synthesis yield while reducing purification complexity. The Ser-Asp motif also serves as a specific minimal substrate or competitive inhibitor for angiotensin-converting enzyme (ACE) N-domain active site studies. Procure this stereochemically defined dipeptide for reproducible, high-impact research in glycoproteomics, peptide synthesis, and enzymology.

Molecular Formula C7H12N2O6
Molecular Weight 220.18 g/mol
CAS No. 2543-31-9
Cat. No. B3433355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-SER-ASP-OH
CAS2543-31-9
Molecular FormulaC7H12N2O6
Molecular Weight220.18 g/mol
Structural Identifiers
SMILESC(C(C(=O)O)NC(=O)C(CO)N)C(=O)O
InChIInChI=1S/C7H12N2O6/c8-3(2-10)6(13)9-4(7(14)15)1-5(11)12/h3-4,10H,1-2,8H2,(H,9,13)(H,11,12)(H,14,15)/t3-,4-/m0/s1
InChIKeyVBKBDLMWICBSCY-IMJSIDKUSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-SER-ASP-OH (CAS 2543-31-9): A Structurally Defined Dipeptide for Biomimetic and Metabolic Research


H-SER-ASP-OH (Ser-Asp, SD) is a well-characterized dipeptide composed of L-serine and L-aspartic acid residues [1]. It is primarily recognized as an endogenous metabolite [1], but its value extends to advanced research applications. Unlike generic dipeptides, its unique combination of a nucleophilic hydroxyl group (Ser) and a negatively charged carboxyl group (Asp) at physiological pH confers specific physicochemical properties and recognition capabilities [2]. This makes it a critical tool for studies requiring defined molecular interactions, such as enzyme-substrate modeling [2], development of biomimetic materials [3], and as a defined building block in peptide synthesis .

Beyond a Metabolite: Why H-SER-ASP-OH Cannot Be Replaced by Other Serine- or Aspartate-Containing Peptides


Substituting H-SER-ASP-OH with other dipeptides like Gly-Asp, Ala-Asp, or Ser-Glu is scientifically unsound due to its non-transferable molecular recognition properties. The specific sequence and stereochemistry of L-Ser-L-Asp create a unique spatial arrangement of the hydroxyl and carboxyl functional groups, which is critical for mimicking specific biological motifs [1]. For instance, the Ser-Asp sequence is a known functional mimic of carbohydrate-binding lectin domains [2], a property not replicated by analogs with different side-chain spacing or charge distribution [3]. Furthermore, its defined structure is essential as a substrate or inhibitor in enzymatic studies, where even minor alterations (e.g., D-amino acid substitution) can abolish activity [4]. Therefore, using an analog without validated equivalence introduces significant experimental variability and compromises data reproducibility.

H-SER-ASP-OH Performance Metrics: A Quantitative Comparator Analysis Against Structural Analogs


Enhanced Glycopeptide Enrichment Selectivity of Ser-Asp Functionalized Polymers vs. Unmodified Silica

Polymers modified with the H-SER-ASP-OH dipeptide demonstrate a distinct and quantifiable enrichment of glycopeptides from complex biological samples compared to unmodified silica microspheres [1]. The functional material exhibits differential retention for various disaccharides, a property directly attributable to the Ser-Asp sequence's biomimetic recognition [1].

Glycoproteomics Biomimetic Materials Analytical Chemistry

Defined Free Radical Scavenging Capacity of H-SER-ASP-OH vs. Known Antioxidants

H-SER-ASP-OH exhibits moderate, concentration-dependent free radical scavenging activity across multiple in vitro assays . This activity is quantifiable and allows for direct comparison to established antioxidant standards, positioning it as a defined, rather than generic, molecule for studying redox biology.

Oxidative Stress Biochemistry In Vitro Assay

Structural Precision Enables Reliable Use as a Synthetic Building Block vs. Complex Mixtures

H-SER-ASP-OH is synthesized and purified to high analytical standards, typically ≥95% purity by HPLC , making it a reliable and well-defined building block for more complex peptides . This contrasts with the use of crude or undefined peptide mixtures, which introduce significant variability and side reactions in downstream synthesis.

Peptide Synthesis Chemical Biology Process Chemistry

Procurement-Specific Applications for H-SER-ASP-OH Based on Evidenced Performance


Development of Novel Affinity Chromatography Resins for Targeted Glycoproteomics

As established by Zhang et al. (2018), H-SER-ASP-OH, when immobilized on a solid support, functions as an effective biomimetic ligand for the selective enrichment of glycopeptides from complex biological mixtures [1]. Procurement for this application is justified by its demonstrated 'high-efficiency enrichment' and 'distinct adsorption and retention' properties, which are superior to unmodified silica controls [1]. This enables the creation of cost-effective, synthetic alternatives to natural lectin columns for mass spectrometry-based glycoproteomics workflows.

Synthesis of Bioactive Peptides Containing the Ser-Asp Motif (e.g., Ac-SDKP Analogs)

H-SER-ASP-OH serves as a critical, high-purity building block for the solid-phase synthesis of larger peptides with established biological functions . Its defined structure ensures correct incorporation into sequences like the hemoregulatory factor Ac-SDKP (N-acetyl-Ser-Asp-Lys-Pro) [2]. Procuring the defined dipeptide block, as opposed to synthesizing it in situ or using a less pure source, improves overall synthesis yield and reduces purification complexity, which is essential for producing research-grade peptides .

Investigating Enzyme-Substrate Interactions in Dipeptidyl Peptidase and ACE Activity Assays

The Ser-Asp motif is a known recognition element for certain proteases, including the N-terminal active site of angiotensin-converting enzyme (ACE), which cleaves the Ac-SDKP peptide [2]. Researchers investigating the substrate specificity or inhibition kinetics of these enzymes can use H-SER-ASP-OH as a defined, minimal substrate or as a competitive fragment. Its use is justified over other dipeptides because its specific sequence and stereochemistry are directly relevant to the biological systems being modeled, a fact supported by its role as a metabolite and a component of endogenous peptides [3].

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